N-(4-acetylphenyl)-2-chlorobenzamide
Overview
Description
N-(4-acetylphenyl)-2-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a chlorobenzamide moiety
Mechanism of Action
Target of Action
Compounds like “N-(4-acetylphenyl)-2-chlorobenzamide” often interact with proteins in the body, which can include enzymes, receptors, or transport proteins. The specific target would depend on the exact structure of the compound and its physicochemical properties .
Mode of Action
Once the compound binds to its target, it can either activate or inhibit the function of the protein. This can lead to changes in cellular processes, such as signal transduction or metabolic pathways .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like “this compound” would depend on factors such as its solubility, stability, and size. These properties can influence how much of the compound is absorbed into the body, where it is distributed, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cell signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound like "this compound" .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-chlorobenzamide typically involves the reaction of 4-acetylphenylamine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of N-(4-acetylphenyl)-2-aminobenzamide or N-(4-acetylphenyl)-2-thiobenzamide.
Oxidation: Formation of N-(4-carboxyphenyl)-2-chlorobenzamide.
Reduction: Formation of N-(4-hydroxyphenyl)-2-chlorobenzamide.
Hydrolysis: Formation of 4-acetylphenylamine and 2-chlorobenzoic acid.
Scientific Research Applications
N-(4-acetylphenyl)-2-chlorobenzamide has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms and potential therapeutic targets.
Material Science: The compound is investigated for its properties in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide
- N-(4-acetylphenyl)-2-chloroacetamide
Uniqueness
N-(4-acetylphenyl)-2-chlorobenzamide is unique due to the presence of both an acetyl group and a chlorobenzamide moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-chlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-10(18)11-6-8-12(9-7-11)17-15(19)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJFHOGXMQXPRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350237 | |
Record name | N-(4-acetylphenyl)-2-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84833-22-7 | |
Record name | N-(4-acetylphenyl)-2-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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